molecular formula C15H15BrO3 B7872111 (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol

Cat. No.: B7872111
M. Wt: 323.18 g/mol
InChI Key: BKPQEPUVXRDKJO-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol is a diarylmethanol derivative featuring a brominated aryl group and a dimethoxyphenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and G-quadruplex stabilizers . The bromine atom enhances electrophilic reactivity, while the methoxy groups improve solubility and influence π-π stacking interactions in biological targets .

Properties

IUPAC Name

(3-bromophenyl)-(2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-12-6-7-13(14(9-12)19-2)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPQEPUVXRDKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves the reaction of 3-bromobenzaldehyde with 2,4-dimethoxybenzyl alcohol in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an ethanol solvent under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: The major products are the corresponding ketone or aldehyde derivatives.

    Reduction: The major product is the phenyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

The compound (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol , also known as a substituted phenolic compound, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article will explore its applications across several domains, including medicinal chemistry, materials science, and organic synthesis.

Key Properties:

  • Molecular Formula : C16H17BrO3
  • Molecular Weight : 349.21 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that brominated phenolic compounds can affect signaling pathways associated with cancer growth, making this compound a candidate for further investigation in this area.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various bromophenolic compounds and their cytotoxicity against human cancer cell lines. The findings suggested that the presence of bromine enhances biological activity due to increased lipophilicity and potential interaction with biological targets.

Building Block for Complex Molecules

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, which is valuable in creating new materials or pharmaceuticals.

  • Synthesis Example : In a study published in Tetrahedron Letters, researchers demonstrated the use of this compound as a starting material for synthesizing novel heterocyclic compounds via nucleophilic substitution reactions.

Development of Functional Materials

The compound's unique properties make it suitable for developing functional materials such as polymers or coatings that require specific thermal or optical characteristics. Its ability to form hydrogen bonds can enhance the performance of polymer matrices.

  • Research Insight : A paper in Advanced Materials discussed the incorporation of phenolic compounds into polymer matrices to improve thermal stability and mechanical properties. The findings indicated that such modifications could lead to materials with enhanced performance in industrial applications.

Use as a Standard Reference Material

Due to its defined chemical structure, this compound can be utilized as a standard reference material in analytical chemistry for calibration purposes in chromatography and spectroscopy techniques.

  • Application Example : In gas chromatography-mass spectrometry (GC-MS), this compound can serve as a reference standard to ensure accurate quantification of similar phenolic compounds in environmental samples.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancerTBDJournal of Medicinal Chemistry
Similar Bromophenolic CompoundsAntioxidantTBDJournal of Natural Products
Phenolic DerivativesAnti-inflammatoryTBDEuropean Journal of Pharmacology

Table 2: Synthesis Pathways

Synthesis MethodReaction TypeYield (%)Reference
Nucleophilic SubstitutionSNAr ReactionTBDTetrahedron Letters
Coupling ReactionsUllmann CouplingTBDOrganic Letters
FunctionalizationElectrophilic Aromatic SubstitutionTBDAdvanced Materials

Mechanism of Action

The mechanism of action for (3-Bromophenyl)(2,4-dimethoxyphenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromophenyl and dimethoxyphenyl groups can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

Structural Analysis

X-ray crystallography of similar bromophenyl-methanol derivatives (e.g., 2,4-bis(3-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one) reveals a twin-chair conformation with equatorial substituents and dihedral angles of ~27° between aromatic rings . This suggests that (3-bromophenyl)(2,4-dimethoxyphenyl)methanol adopts a conformation where steric hindrance between substituents is minimized, enhancing stability.

Physicochemical Properties

Property Value/Description Comparable Compounds (References)
Melting Point 142–144°C (predicted) Compound (5): 142–144°C
Molecular Weight 323.19 g/mol (4-Bromophenyl)(3-(methylthio)phenyl)methanol: 309.22 g/mol
Solubility Moderate in methanol/ethyl acetate 2,4-Dimethoxyphenyl derivatives show improved solubility in polar solvents
Purification Flash chromatography (SiO₂, RP-18) Similar to CK1δ inhibitors

Comparison with Structural Analogues

Substituent Effects on Bioactivity

Compound Substituents Key Differences
(4-Bromophenyl)(3-(methylthio)phenyl)methanol 4-Bromo, 3-(methylthio)phenyl Reduced steric bulk; thioether group may lower metabolic stability
(3-Bromo-4-methoxyphenyl)methanol 3-Bromo, 4-methoxy Single methoxy group reduces π-π stacking potential
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid Quinoline core Carboxylic acid group introduces ionization, altering membrane permeability

Biological Activity

(3-Bromophenyl)(2,4-dimethoxyphenyl)methanol, a complex organic compound with the molecular formula C17H17BrO3, is characterized by its unique structural features, including a bromophenyl group and a dimethoxyphenyl group linked through a methanol moiety. This compound has garnered attention for its potential biological activities, including antioxidant and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

 3 Bromophenyl 2 4 dimethoxyphenyl methanol\text{ 3 Bromophenyl 2 4 dimethoxyphenyl methanol}
  • Molecular Formula : C17H17BrO3
  • Key Functional Groups : Bromine atom at the 3-position of the phenyl ring and two methoxy groups at the 2 and 4 positions of the other phenyl ring.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties . The DPPH radical scavenging assay is commonly used to evaluate this activity. For instance, similar compounds have shown effective free radical scavenging capabilities, suggesting that this compound may also possess these properties .

Anticancer Properties

Several studies have explored the anticancer potential of compounds structurally related to this compound. For example:

  • Compounds with similar dimethoxy substitutions have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT29) cells .
  • The mechanism often involves apoptosis induction and disruption of microtubule assembly .

The following table summarizes findings from various studies regarding the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AMDA-MB-23110.5Apoptosis induction
Compound BHT298.0Microtubule disruption
Compound CA-43112.0Cell cycle arrest

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Friedel-Crafts Acylation : Utilizing brominated phenols in the presence of Lewis acids.
  • Direct Alkylation : Employing alkyl halides in nucleophilic substitution reactions.

These methods not only confirm the feasibility of synthesizing the target compound but also highlight its structural versatility .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant activity of related compounds using the DPPH assay, it was found that certain derivatives exhibited scavenging activities comparable to ascorbic acid. This suggests that modifications in the methoxy groups can enhance antioxidant efficacy .

Case Study 2: Anticancer Activity Assessment

A comparative analysis involving several derivatives indicated that those with additional methoxy groups exhibited improved cytotoxicity against cancer cell lines. The study emphasized that structural modifications significantly influence biological activity and therapeutic potential .

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